ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, also known as Oprea1_801394 or Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate, is a compound with potential biological activities . .
Mode of Action
It’s known that the compound can react with hydrazine hydrate to form other compounds, such as malono-hydrazide .
Biochemical Pathways
It’s known that the compound can be used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is studied for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 4-(2-oxo-2H-chromene-3-carbonyl)piperazine
- Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperidine-1-carboxylate
Uniqueness
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the chromene and piperazine moieties makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
Ethyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for enhancing biological activity through various mechanisms. The compound's structure can be represented as follows:
This structure combines the chromene moiety with a piperazine group, contributing to its pharmacological potential.
1. Antimicrobial Activity
Research has demonstrated that derivatives of chromene compounds exhibit broad-spectrum antimicrobial properties. This compound has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that related compounds possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly through its interaction with heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival. Inhibitors targeting Hsp90 have shown effectiveness in reducing tumor growth in various cancer models . this compound is hypothesized to inhibit Hsp90 ATPase activity, thus promoting apoptosis in cancer cells.
3. Anti-inflammatory Effects
The anti-inflammatory properties of chromene derivatives are well-documented. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action could be beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may interact with specific receptors that regulate cellular signaling pathways related to growth and apoptosis.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-(2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-2-23-17(22)19-9-7-18(8-10-19)15(20)13-11-12-5-3-4-6-14(12)24-16(13)21/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZSKUKJKSYDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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